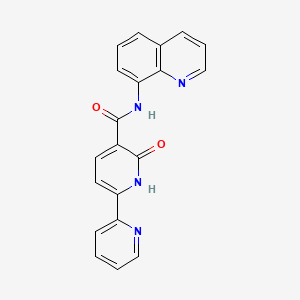
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide, also known as CTK8, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which play a role in the growth and spread of cancer cells. 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has also been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been shown to induce apoptosis, inhibit cell migration and invasion, and inhibit the activity of matrix metalloproteinases. In Alzheimer's disease, 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides. 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has also been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain accurate results. However, one of the limitations of using 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide is its high cost, which may limit its use in some experiments.
未来方向
There are several future directions for the study of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide. One direction is to further study its potential applications in the treatment of cancer and Alzheimer's disease. Another direction is to study the mechanism of action of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide in more detail. Additionally, future studies could focus on optimizing the synthesis of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide to reduce its cost and increase its availability for research purposes.
合成方法
The synthesis of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide involves a multistep reaction that starts with the preparation of 2-aminonicotinic acid. The acid is then reacted with 2-chloronicotinoyl chloride to produce 2-(2-chloro-6-pyridinyl)nicotinamide. This intermediate compound is then reacted with 8-hydroxyquinoline to produce 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide. The synthesis of 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been optimized to produce high yields and purity.
科学研究应用
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of cancer research, 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. 2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
属性
IUPAC Name |
2-oxo-6-pyridin-2-yl-N-quinolin-8-yl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-19-14(9-10-16(23-19)15-7-1-2-11-21-15)20(26)24-17-8-3-5-13-6-4-12-22-18(13)17/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHCDTOPQPDPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-benzimidazol-2-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B7532299.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532300.png)
![1,1-dioxo-3-[(5-phenyl-1,3-oxazol-2-yl)methyl]-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532305.png)
![4-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7532319.png)
![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532328.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7532334.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7532338.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)

![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)